5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)-
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Overview
Description
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- is a chemical compound known for its unique structure and properties. This compound is part of the indanone family, characterized by a fused ring system that includes a ketone group. The presence of a chlorine atom and the specific stereochemistry (3aR,6R,7aR) further distinguishes this compound from other indanones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chlorinated precursor, which undergoes cyclization in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- exerts its effects involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-1H-pyridin-2-ones: These compounds share a similar fused ring structure but differ in their functional groups and stereochemistry.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: Another compound with a complex ring system, used primarily in energetic materials.
Uniqueness
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
20030-91-5 |
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Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(3aR,6R,7aR)-6-chloro-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H13ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h6-8H,1-5H2/t6-,7-,8-/m1/s1 |
InChI Key |
DGPYDWYKOLPYRD-BWZBUEFSSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C(=O)C[C@H]2C1)Cl |
Canonical SMILES |
C1CC2CC(C(=O)CC2C1)Cl |
Origin of Product |
United States |
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